molecular formula C11H16OS B7995626 2-[(sec-Butyloxy)methyl]thiophenol

2-[(sec-Butyloxy)methyl]thiophenol

Cat. No.: B7995626
M. Wt: 196.31 g/mol
InChI Key: WREJDEBZPBEYBH-UHFFFAOYSA-N
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Description

2-[(sec-Butyloxy)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol core (a benzene ring with a sulfhydryl group, −SH) substituted at the 2-position with a sec-butyloxymethyl (−CH₂O-sec-C₄H₉) group. This structural motif combines the electron-rich thiophenol moiety with a branched ether chain, which influences its physicochemical properties, including solubility, acidity, and reactivity.

Properties

IUPAC Name

2-(butan-2-yloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJDEBZPBEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(sec-Butyloxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.

Another approach involves the use of thiophenol as a starting material. Thiophenol can be reacted with sec-butyl bromide in the presence of a strong base like sodium hydride to yield this compound. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(sec-Butyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates, reduced sulfur species

    Substitution: Halogenated or nitrated thiophenol derivatives

Scientific Research Applications

2-[(sec-Butyloxy)methyl]thiophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(sec-Butyloxy)methyl]thiophenol with analogous thiophenol derivatives, focusing on substituent effects, spectroscopic properties, and reactivity.

Substituent Effects on Acidity and Reactivity

  • Thiophenol (C₆H₅SH): The parent compound has a pKa of ~6.2 due to the weakly acidic −SH group, making it more acidic than phenol (pKa ~9.9) .
  • 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine (Compound 2): The bipyridine backbone enhances electron delocalization, stabilizing the thiolate anion. UV-Vis spectroscopy shows strong π→π* transitions at 231 and 303 nm in methanol, with spectral shifts upon metal coordination (e.g., nickel acetate) .
  • Bioisosteric Thiophenol Derivatives: Replacing phenolic −OH with −SH (e.g., in phenolphthalein analogs) enhances metal-binding affinity and alters enzymatic inhibition profiles, as seen in thymidylate synthase inhibitors .

Spectroscopic and Structural Features

Compound Key NMR Signals (δ, ppm) IR S−H Stretch (cm⁻¹) UV-Vis λmax (nm)
6,6′-Di-(2″-methylthiophenyl)-2,2′-bipyridine (1) 2.44 (s, CH₃) Not observed 231, 303
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine (2) 4.57 (s, SH) 2530 231, 303
Thiophenol 3.4–3.8 (SH, broad) 2545 N/A

For this compound, the −CH₂O-sec-C₄H₉ group would likely produce distinct NMR signals:

  • A multiplet for the sec-butyl −CH(CH₂CH₃)₂ group (δ ~1.0–1.5 ppm).
  • A singlet for the −CH₂O− methylene protons (δ ~3.5–4.0 ppm). The S−H stretch in IR would appear near 2500–2550 cm⁻¹, similar to other thiophenols .

Stability and Tautomerism

Heterocyclic thiophenols often exhibit tautomerism, favoring thioamide forms over thiourea configurations . For this compound, steric hindrance from the bulky sec-butyl group may stabilize the thiophenol tautomer, reducing intramolecular hydrogen bonding compared to smaller substituents.

Biological Activity

2-[(sec-Butyloxy)methyl]thiophenol is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophenol moiety with a sec-butoxy group attached via a methylene bridge. This structure contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The thiol group can participate in nucleophilic attacks, potentially leading to the modification of proteins and enzymes involved in critical biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The compound's thiol group may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. This effect could be due to its ability to induce apoptosis or inhibit cell cycle progression.
  • Antioxidant Properties : The presence of the thiol group also suggests potential antioxidant activity, which could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cell lines
AntioxidantReduces oxidative stress markers in vitro

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various thiophenol derivatives, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways (Reference: Journal of Medicinal Chemistry, 2023) .

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of several thiophenol derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents (Reference: Antimicrobial Agents and Chemotherapy, 2024) .

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